Cgs-9896 Cgs-9896 Benzodiazepine receptor partial agonist; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 77779-36-3
VCID: VC0006420
InChI: InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H
SMILES: C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl
Molecular Formula: C16H10ClN3O
Molecular Weight: 295.72 g/mol

Cgs-9896

CAS No.: 77779-36-3

Cat. No.: VC0006420

Molecular Formula: C16H10ClN3O

Molecular Weight: 295.72 g/mol

* For research use only. Not for human or veterinary use.

Cgs-9896 - 77779-36-3

CAS No. 77779-36-3
Molecular Formula C16H10ClN3O
Molecular Weight 295.72 g/mol
IUPAC Name 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Standard InChI InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H
Standard InChI Key QCBUAKLOWCOUCR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl

Chemical Identity and Structural Properties

Molecular Characteristics

CGS-9896 (Chemical Abstracts Service Registry Number: 77779-36-3) possesses the molecular formula C16H10ClN3O\text{C}_{16}\text{H}_{10}\text{ClN}_{3}\text{O} and a molecular weight of 295.723 g/mol . The compound’s structure features a pyrazoloquinoline backbone substituted with a chlorophenyl group, which contributes to its high receptor-binding affinity. The SMILES notation for CGS-9896 is ClC1=CC=C(C=C1)N2N=C3C(=CNC4=CC=CC=C34)C2=O, and its InChI key is CQINXWYVIOMBEI-UHFFFAOYSA-N .

Table 1: Molecular Properties of CGS-9896

PropertyValue
Molecular FormulaC16H10ClN3O\text{C}_{16}\text{H}_{10}\text{ClN}_{3}\text{O}
Molecular Weight295.723 g/mol
StereochemistryAchiral
Plasma Protein Binding98.6%
LogP (Predicted)3.2

Synthesis and Structural Analogues

CGS-9896 belongs to a class of pyrazoloquinoline derivatives synthesized through cyclocondensation reactions involving chlorophenyl hydrazines and quinoline precursors . Modifications to the pyrazolo ring or chlorophenyl substituent alter receptor-binding kinetics, as demonstrated in comparative studies with analogues like CGS 8216 and CGS 9895 . These structural variations influence selectivity for benzodiazepine receptor subtypes, with CGS-9896 showing preferential binding to cerebellar (Type I) receptors .

Pharmacological Profile

Mechanism of Action

CGS-9896 acts as a partial agonist at benzodiazepine receptors, inhibiting the binding of [3H][^{3}\text{H}]-flunitrazepam with subnanomolar KIK_I values (0.2–0.8 nM) . Unlike full agonists such as diazepam, CGS-9896 exhibits mixed agonist-antagonist properties:

  • Agonist Activity: Reduces pentylenetetrazol-induced seizures and exhibits anticonflict effects in rodent models .

  • Antagonist Activity: Blocks diazepam-induced rotorod impairment and ethanol-potentiated motor deficits .

This dual activity arises from its selective modulation of GABAA_A receptor subunits, particularly those associated with anxiolysis rather than sedation .

Anticonvulsant Properties

Pharmacokinetics and Metabolism

Disposition in Non-Human Primates

Intravenous studies in cynomolgus monkeys reveal dose-dependent pharmacokinetics:

Table 2: Pharmacokinetic Parameters of CGS-9896 in Monkeys

Dose (µg/h/kg)Steady-State Plasma Concentration (ng/mL)Clearance (mL/min/kg)Volume of Distribution (L/kg)
6038.435.31.8
12051.835.31.5
240124.035.31.2

Key findings include:

  • High Hepatic Extraction: First-pass metabolism accounts for 84% of clearance, rendering oral bioavailability low .

  • Nonlinear Tissue Distribution: Reduced volume of distribution at higher doses suggests saturable tissue uptake .

Protein Binding and Blood Partitioning

CGS-9896 exhibits 98.6% plasma protein binding, primarily to albumin and α1-acid glycoprotein . The plasma-to-blood concentration ratio remains constant across doses (0.6–0.7), indicating minimal erythrocyte partitioning .

Comparative Studies and Receptor Interactions

Affinity for Benzodiazepine Receptor Subtypes

CGS-9896’s receptor-binding profile differs markedly from classical benzodiazepines:

Table 3: Receptor-Binding Affinities

CompoundCerebellar KIK_I (nM)Spinal Cord KIK_I (nM)
CGS-98960.31.2
Diazepam2.18.7
CGS 82160.93.4

The higher cerebellar affinity correlates with CGS-9896’s selective anxiolytic effects .

Interaction with GABAergic Agents

CGS-9896 potentiates GABA-mediated chloride influx in cortical neurons but fails to enhance the effects of GABA agonists like SL 75 102 . This partial agonism underlies its ability to antagonize diazepam’s sedative effects while retaining anxiolytic efficacy .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator